(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA belongs to the class of acrylamide derivatives and is a potent inhibitor of protein kinase C (PKC) activity.
Mécanisme D'action
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is overexpressed in various diseases, including cancer and diabetes, and its inhibition has been shown to have therapeutic benefits.
Biochemical and Physiological Effects:
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of blood glucose levels, and reduction of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potent inhibitory activity against PKC, its ability to induce apoptosis and inhibit cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide. One potential direction is to investigate its therapeutic applications in other diseases such as neurodegenerative diseases and inflammatory disorders. Another direction is to develop more potent and selective PKC inhibitors based on the structure of (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide. Additionally, further studies are needed to determine the safety and efficacy of (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide in humans and to develop optimal dosing regimens for its therapeutic use.
Méthodes De Synthèse
The synthesis of (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with 2-chloroacetyl chloride to form 3-(4-methoxyphenyl)-2-chloroacrylic acid. This intermediate is then reacted with 4-benzylpiperazine and 6-chloro-4-(3-pyridyl)pyrimidine to yield (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(E)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-12,17,19H,13-16,18H2,1H3,(H,26,27,28,31)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBARRUBQKWJY-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.